5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid
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Overview
Description
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid is an organic compound with the molecular formula C21H20O4. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a furan ring substituted with a carboxylic acid group and a phenoxy methyl group, which is further substituted with a 2-phenylpropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Methyl Intermediate: The initial step involves the reaction of 4-(2-Phenylpropan-2-yl)phenol with a suitable methylating agent to form the phenoxy methyl intermediate.
Coupling with Furan-2-carboxylic Acid: The phenoxy methyl intermediate is then coupled with furan-2-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenoxy and furan rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(1-Methyl-1-phenylethyl)phenoxy]methyl}-2-furoic acid
- 5-{[4-(2-Phenyl-2-propanyl)phenoxy]methyl}-2-furoic acid
Uniqueness
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid is unique due to its specific structural features, such as the combination of a furan ring with a phenoxy methyl group substituted with a 2-phenylpropan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid, also known as methyl 5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylate, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C22H22O4
- Molecular Weight : 350.41 g/mol
- CAS Number : 333352-65-1
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with phenolic compounds. Various methods have been explored, including the use of phosphodiesterase inhibitors as a framework for developing related compounds with enhanced biological activity .
Antiinflammatory Properties
Research indicates that derivatives of furan compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain furan derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .
Phosphodiesterase Inhibition
This compound has been studied for its inhibitory action on phosphodiesterase (PDE) enzymes. PDE4 inhibitors are particularly notable for their role in reducing inflammation and are being investigated for their therapeutic potential in conditions like asthma and chronic obstructive pulmonary disease (COPD). In vitro assays have demonstrated that some furan derivatives exhibit lower IC50 values than established PDE4 inhibitors like rolipram, indicating promising efficacy .
Study on PDE4 Inhibition
A study published in 2020 synthesized various phenyl-substituted furan derivatives, including the compound . The results showed that one derivative exhibited an IC50 of 1.4 μM against PDE4B, outperforming rolipram (IC50 of 2.0 μM). This suggests a strong potential for therapeutic applications in respiratory diseases .
In Vivo Efficacy
In vivo studies conducted on animal models demonstrated that certain derivatives of this compound effectively reduced inflammation and improved respiratory function in models of asthma induced by lipopolysaccharide (LPS). These findings support the hypothesis that the compound may serve as a viable candidate for further pharmacological development .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-21(2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)24-14-18-12-13-19(25-18)20(22)23/h3-13H,14H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVLHKRUHHNBIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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